4'-Deoxyprovincialin
Description
4'-Deoxyprovincialin is a deoxygenated derivative of provincialin, a compound hypothesized to belong to the family of phenolic or heterocyclic secondary metabolites. This structural modification likely impacts its physicochemical properties, reactivity, and biological activity compared to provincialin and related analogs.
Properties
Molecular Formula |
C27H34O9 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[(E)-2-[[(3aR,4R,6E,9S,10Z,11aS)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl]oxycarbonyl]but-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C27H34O9/c1-7-19(13-28)26(31)33-14-20(8-2)27(32)36-22-11-15(3)9-10-21(34-18(6)29)16(4)12-23-24(22)17(5)25(30)35-23/h7-9,12,21-24,28H,5,10-11,13-14H2,1-4,6H3/b15-9+,16-12-,19-7+,20-8+/t21-,22+,23-,24+/m0/s1 |
InChI Key |
GBKBPIXSSQJOPJ-XEMLLQTBSA-N |
Isomeric SMILES |
C/C=C(\CO)/C(=O)OC/C(=C\C)/C(=O)O[C@@H]1C/C(=C/C[C@@H](/C(=C\[C@H]2[C@@H]1C(=C)C(=O)O2)/C)OC(=O)C)/C |
Canonical SMILES |
CC=C(CO)C(=O)OCC(=CC)C(=O)OC1CC(=CCC(C(=CC2C1C(=C)C(=O)O2)C)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 4’-Deoxyprovincialin are not well-documented. The compound is primarily used for research purposes, and large-scale production methods may not be widely established. Researchers typically prepare the compound in laboratory settings using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
4’-Deoxyprovincialin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert 4’-Deoxyprovincialin into reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in the reactions of 4’-Deoxyprovincialin include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used .
Major Products
The major products formed from the reactions of 4’-Deoxyprovincialin depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
4’-Deoxyprovincialin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in research and development of new materials and compounds.
Mechanism of Action
The mechanism of action of 4’-Deoxyprovincialin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be drawn from analogs with comparable deoxygenation patterns or functional group modifications:
2.1. 4-Deoxy-Disaccharides (Compounds 15–17)
describes 4-deoxy-disaccharides (e.g., 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl derivatives) synthesized via regioselective deoxygenation. Key observations:
- Solubility : Reduced polarity due to deoxygenation increases lipid solubility, enhancing membrane permeability compared to hydroxylated analogs.
- Stability : Deoxygenation at the 4-position improves resistance to enzymatic hydrolysis, as observed in glycosidase assays .
- Biological Activity : Deoxygenated analogs exhibit altered binding affinities to carbohydrate-recognizing proteins, such as lectins.
2.2. 4-Hydroxybenzoic Acid (Compound 18) and Derivatives
lists 4-hydroxybenzoic acid (18) and its methoxy-substituted analogs (e.g., (E)-3-(4-methoxyphenyl)-2-propenoic acid (19)). Comparisons include:
- Acidity : The hydroxyl group at the 4-position in 4-hydroxybenzoic acid (pKa ~4.5) contributes to stronger acidity than its deoxygenated counterpart (e.g., benzoic acid, pKa ~4.2). Removal of the 4'-OH (as in 4'-Deoxyprovincialin) would reduce hydrogen-bonding capacity and acidity.
- Antioxidant Activity: Hydroxyl groups in phenolic compounds like caffeic acid (20) and chicoric acid (21) are critical for radical scavenging. Deoxygenation at key positions diminishes this activity .
2.3. 4-Hexyloxyaniline
highlights 4-hexyloxyaniline, a compound with a hexyloxy group at the 4-position. While structurally distinct, its synthesis and properties offer insights:
- Lipophilicity : The hexyloxy chain enhances logP values, suggesting that deoxygenation in 4'-Deoxyprovincialin would similarly increase hydrophobicity .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Molecular Formula | Key Functional Groups | logP (Predicted) | Biological Activity Relevance |
|---|---|---|---|---|
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 4-OH, carboxylic acid | 1.5 | Antioxidant, antimicrobial |
| 4-Hexyloxyaniline | C₁₂H₁₉NO | 4-hexyloxy, NH₂ | 3.8 | Intermediate in dye synthesis |
| 4-Deoxy-disaccharide 15 | C₁₄H₂₅N₂O₉ | 2-acetamido, 4-deoxy | -0.2 | Glycobiology studies |
Table 2: Impact of Deoxygenation on Key Properties
| Property | Hydroxylated Form (e.g., Provincialin) | Deoxygenated Form (e.g., 4'-Deoxyprovincialin) |
|---|---|---|
| Solubility in Water | High | Reduced |
| Enzymatic Degradation | Susceptible | Resistant |
| Bioavailability | Moderate | Enhanced (due to lipophilicity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
